molecular formula C15H16N2O2 B1341150 N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide CAS No. 926213-69-6

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B1341150
CAS No.: 926213-69-6
M. Wt: 256.3 g/mol
InChI Key: UFBTZVRVNGHWGZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurotropic and Psychotropic Profiling

Studies have explored the psycho- and neurotropic properties of novel compounds similar to N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, investigating their potential in treating neurological and psychological disorders. For instance, research on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has demonstrated specific sedative effects and considerable anti-amnesic activity, indicating promise for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

Derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against cancer cells. The design and synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in developing anticancer agents (Hassan, Hafez, & Osman, 2014).

Molecular Structure and Intermolecular Interactions

Research on compounds with a benzenesulfonamide structure, such as N-3-hydroxyphenyl-4-methoxybenzamide, focuses on their molecular structure and the influence of intermolecular interactions on molecular geometry. These studies, which often involve X-ray crystallography and DFT calculations, provide insights into the physicochemical properties and potential applications of these compounds in designing materials with specific characteristics (Karabulut et al., 2014).

Selective Kinase Inhibition

Amino-1H-pyrazole amide derivatives have been synthesized and tested for their antiproliferative activities against melanoma cell lines. Some of these compounds have shown competitive activities to known inhibitors, with potential as selective Raf kinase inhibitors, highlighting their therapeutic prospects in melanoma treatment (Kim et al., 2011).

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTZVRVNGHWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.